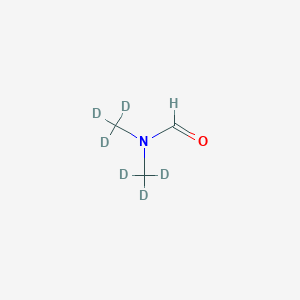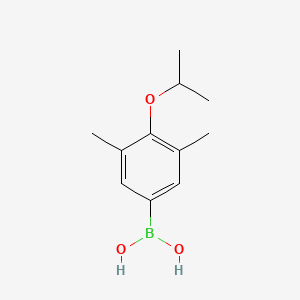
2-Fluoro-4-methoxybenzoyl chloride
Übersicht
Beschreibung
2-Fluoro-4-methoxybenzoyl chloride is a chemical compound that is part of the fluoroaromatic family of compounds. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring which is further connected to a carbonyl chloride group. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to the unique reactivity of the acyl chloride moiety and the electron-withdrawing effects of the fluorine atom.
Synthesis Analysis
The synthesis of related fluoroaromatic compounds often involves the Fries rearrangement, as demonstrated in the scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride, which is closely related to 2-fluoro-4-methoxybenzoyl chloride . The process involves the Lewis acid-catalyzed rearrangement of 2-fluorophenyl acetate, followed by separation and conversion of the isomers into the desired fluoroaromatic building blocks. This method showcases the industrial feasibility of producing such compounds on a large scale.
Molecular Structure Analysis
The molecular structure of fluoroaromatic compounds, including those similar to 2-fluoro-4-methoxybenzoyl chloride, has been extensively studied using various spectroscopic techniques and crystal structure analysis . These studies reveal the presence of intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal structure. The electron-withdrawing fluorine atom influences the electronic distribution within the molecule, affecting its reactivity and physical properties.
Chemical Reactions Analysis
Fluoroaromatic compounds like 2-fluoro-4-methoxybenzoyl chloride are known to participate in a variety of chemical reactions. They can be used to synthesize heterocyclic compounds by reacting with different cyclization partners under varying conditions . The presence of the fluorine atom and the acyl chloride group allows for selective reactions, leading to the formation of diverse fluorinated heterocyclic structures, which are of significant interest in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-4-methoxybenzoyl chloride are influenced by the presence of the fluorine atom and the methoxy group. The fluorine atom is highly electronegative, which affects the acidity of the compound and its reactivity in nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding, affecting the solubility and boiling point of the compound. The acyl chloride group is highly reactive, making the compound a valuable acylating agent in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Building Blocks
2-Fluoro-4-methoxybenzoyl chloride is used in the synthesis of key fluorinated building blocks, such as 3-fluoro-4-methoxybenzoyl chloride, through Fries rearrangement. This process is scalable and has been performed on a kilogram scale, demonstrating its industrial feasibility and importance in creating fluorinated compounds for various applications (Yerande et al., 2014).
In Organic Synthesis and Crystal Structures
It plays a role in the synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. These derivatives exhibit enhanced solubility and potential anti-inflammatory activity, highlighting the compound's utility in medicinal chemistry and drug development (Sun et al., 2019).
In Solvolysis Studies
Research on solvolysis of benzoyl chlorides, including 2-Fluoro-4-methoxybenzoyl chloride, provides insights into the effects of substituents on reaction mechanisms. These studies are crucial for understanding the kinetics of organic reactions and designing more efficient synthetic routes (Park & Kevill, 2011; Park & Kevill, 2012).
In Liquid Crystals and Photoresponsive Materials
The compound is involved in the study of fluorinated liquid crystals and their photoresponsive behavior. Research in this area focuses on understanding the spectral shifts and UV stability of these materials, which is essential for the development of new materials for electronic displays and photovoltaic devices (Praveen & Ojha, 2012; Praveen & Ojha, 2014).
In Theoretical and Computational Chemistry
Computational analysis of molecular ordering in nematic and smectic phases of fluorinated mesogens, including those derived from 2-Fluoro-4-methoxybenzoyl chloride, provides insights into the translatory and orientational motions of these molecules. Such studies are vital for understanding the properties of liquid crystals and designing new materials with specific mesophase behaviors (Ojha & Pisipati, 2003).
Safety and Hazards
2-Fluoro-4-methoxybenzoyl chloride is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Warning” and the hazard statement H302, which indicates that it is harmful if swallowed . It’s also noted that it causes burns by all exposure routes and is corrosive to metals and skin .
Wirkmechanismus
Target of Action
This compound is often used in chemical synthesis and proteomics research , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Biochemical Pathways
Given its use in chemical synthesis and proteomics research , it’s plausible that it could influence a variety of biochemical pathways depending on the specific targets it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methoxybenzoyl chloride. For instance, its reactivity as an acylating agent means it could be sensitive to the presence of moisture . Additionally, factors such as pH, temperature, and the presence of other reactive species could also influence its stability and reactivity.
Eigenschaften
IUPAC Name |
2-fluoro-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLDNUXKNREILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560870 | |
| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxybenzoyl chloride | |
CAS RN |
321-24-4 | |
| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-methoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1340026.png)
